molecular formula C6H12O B3052266 trans-2-Methylcyclopentanol CAS No. 39947-48-3

trans-2-Methylcyclopentanol

Cat. No.: B3052266
CAS No.: 39947-48-3
M. Wt: 100.16 g/mol
InChI Key: BVIJQMCYYASIFP-WDSKDSINSA-N
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Description

Significance of Alicyclic Alcohols in Contemporary Organic Synthesis

Alicyclic alcohols, which are organic compounds containing a hydroxyl group attached to a saturated or partially saturated carbon ring, are fundamental building blocks in modern organic synthesis. lookchem.com Their properties often merge characteristics of both aliphatic and aromatic alcohols, depending on the ring's structure and any present substituents. lookchem.com This unique nature makes them valuable as intermediates in the synthesis of a wide array of more complex molecules, including natural products and pharmaceuticals. lookchem.comoregonstate.edu

The utility of alicyclic alcohols extends to their application as functional additives in various formulations, where they can act as solvents, flavors, and fragrances. lookchem.com Their stability and diverse reactivity profiles make them a versatile class of compounds in the hands of synthetic chemists. lookchem.com The synthesis of complex target molecules often relies on the strategic incorporation and manipulation of alicyclic alcohol moieties.

Stereochemical Foundations and Relevance of Substituted Cyclopentanols

The five-membered ring of cyclopentane (B165970) is not planar and exists in various conformations, most commonly the envelope and half-chair forms. acs.org The introduction of substituents, such as a hydroxyl and a methyl group in 2-methylcyclopentanol (B36010), leads to the existence of stereoisomers, namely cis and trans isomers. In trans-2-methylcyclopentanol, the hydroxyl and methyl groups are on opposite sides of the ring's approximate plane. smolecule.com

The stereochemistry of substituted cyclopentanols is of paramount importance as it dictates their physical properties and chemical reactivity. smolecule.com The spatial arrangement of the functional groups influences how the molecule interacts with reagents and catalysts, leading to different reaction products or reaction rates compared to its stereoisomeric counterpart. For instance, the dehydration of cis- and trans-2-methylcyclopentanol can yield different major alkene products depending on the reaction conditions and the stereochemical requirements of the elimination mechanism (e.g., E1 vs. E2). pearson.com The pursuit of methods to control the stereochemistry in the synthesis of substituted cyclopentanes has been a significant driver for the development of new synthetic strategies. oregonstate.edu

Historical Development of Research Pertaining to trans-2-Methylcyclopentanol (B1328918)

Early research on trans-2-methylcyclopentanol and its isomers focused on their synthesis and the characterization of their physical and chemical properties. Common synthetic routes include the reduction of 2-methylcyclopentanone (B130040), which typically yields a mixture of cis and trans isomers that can be separated by techniques like column chromatography. Another established method is the acid-catalyzed hydration of 2-methylcyclopentene.

A significant area of investigation has been the study of elimination reactions, particularly dehydration. The dehydration of trans-2-methylcyclopentanol has been shown to yield different products depending on the reagents used. For example, dehydration with phosphorus oxychloride in pyridine (B92270) predominantly gives 3-methylcyclopentene (B105217) through an anti-elimination pathway. vaia.com In contrast, dehydration in warm sulfuric acid, proceeding through an E1 mechanism, can lead to the more stable 1-methylcyclopentene (B36725). pearson.com These studies have been instrumental in teaching and understanding the principles of stereochemistry and reaction mechanisms in organic chemistry.

More recent research has utilized advanced analytical techniques, such as ¹³C NMR spectroscopy, to precisely determine the chemical shifts of cis- and trans-2-methylcyclopentanol, providing deeper insights into their conformational and steric properties. researchgate.net The compound has also been identified as a volatile component in some natural products, such as in the essential oil of Gynandropsis gynandra and in certain yogurts, which opens up avenues for research in food chemistry and pharmacognosy. chemicalbook.commdpi.comsigmaaldrich.com

Research Gaps and Future Directions for Scholarly Inquiry into this compound

Despite the foundational knowledge established, several areas concerning trans-2-methylcyclopentanol warrant further investigation. While its behavior in fundamental organic reactions is relatively well-understood, its application as a chiral building block or a ligand in asymmetric catalysis remains an area with potential for growth. The development of highly stereoselective syntheses to access enantiomerically pure forms of trans-2-methylcyclopentanol would be a significant advancement.

Future research could focus on:

  • Asymmetric Synthesis: Developing novel catalytic methods for the enantioselective synthesis of specific stereoisomers of trans-2-methylcyclopentanol.
  • Catalysis: Exploring the use of trans-2-methylcyclopentanol and its derivatives as chiral ligands or auxiliaries in asymmetric transformations.
  • Materials Science: Investigating the incorporation of the trans-2-methylcyclopentanol motif into liquid crystals or polymers to study the impact of its stereochemistry on material properties.
  • Natural Products Chemistry: Further exploring its occurrence in nature and its potential biological activities, building upon its identification in some plant and food products. mdpi.comsigmaaldrich.comukaazpublications.com
  • Computational Studies: Employing advanced computational modeling to better predict the stereochemical outcomes of reactions involving trans-2-methylcyclopentanol and to understand the subtle energetic differences between its various conformations and transition states.
  • Interactive Data Tables

    Below are interactive tables summarizing key data for trans-2-Methylcyclopentanol and related compounds.

    Table 1: Physicochemical Properties of trans-2-Methylcyclopentanol

    Property Value Source
    CAS Number 25144-04-1 chemicalbook.comscbt.comguidechem.com
    Molecular Formula C₆H₁₂O chemicalbook.comscbt.comguidechem.com
    Molecular Weight 100.16 g/mol chemicalbook.comscbt.comnih.gov
    Boiling Point 150-151 °C/740 mmHg chemicalbook.comsigmaaldrich.com
    Density 0.92 g/mL at 25 °C chemicalbook.comsigmaaldrich.com
    Refractive Index (n20/D) 1.45 chemicalbook.comsigmaaldrich.com

    Table 2: Spectroscopic Data of trans-2-Methylcyclopentanol

    Technique Key Information Source
    ¹³C NMR Chemical shifts have been determined and compared to cyclohexane (B81311) derivatives to understand steric interactions. researchgate.net
    GC-MS Used for the analysis of reaction products, such as in dehydration reactions, and to verify purity. acs.org

    Table 3: Common Reactions of trans-2-Methylcyclopentanol

    Reaction Type Reagents Major Product(s) Source
    Dehydration POCl₃, pyridine 3-Methylcyclopentene vaia.com
    Dehydration Warm H₂SO₄ 1-Methylcyclopentene pearson.com
    Oxidation Jones reagent 2-Methylcyclopentanone
    Esterification Acetic acid, H₂SO₄ 2-Methylcyclopentyl acetate (B1210297) pearson.com

    Structure

    3D Structure

    Interactive Chemical Structure Model





    Properties

    IUPAC Name

    (1S,2S)-2-methylcyclopentan-1-ol
    Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C6H12O/c1-5-3-2-4-6(5)7/h5-7H,2-4H2,1H3/t5-,6-/m0/s1
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    BVIJQMCYYASIFP-WDSKDSINSA-N
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1CCCC1O
    Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    C[C@H]1CCC[C@@H]1O
    Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C6H12O
    Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID00424080
    Record name trans-2-Methylcyclopentanol
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID00424080
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    100.16 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    39947-48-3
    Record name trans-2-Methylcyclopentanol
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID00424080
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Advanced Synthetic Methodologies for Trans 2 Methylcyclopentanol

    Stereoselective Synthesis Strategies

    Hydroboration-Oxidation of 1-Methylcyclopentene (B36725): A Stereospecific Approach.wikipedia.orguomustansiriyah.edu.iq

    The hydroboration-oxidation of 1-methylcyclopentene stands out as a powerful two-step method for producing trans-2-methylcyclopentanol (B1328918) with high stereospecificity. wikipedia.orguomustansiriyah.edu.iq This reaction sequence is prized for its anti-Markovnikov regioselectivity and syn-addition stereochemistry. wikipedia.orgmasterorganicchemistry.com

    The initial step, hydroboration, involves the addition of borane (B79455) (BH₃), often in the form of a complex with tetrahydrofuran (B95107) (THF), across the double bond of 1-methylcyclopentene. wikipedia.orgmasterorganicchemistry.com This addition is a concerted process where the boron and hydrogen atoms add to the same face of the alkene π-system, a characteristic known as syn addition. wikipedia.orgmasterorganicchemistry.com The transition state involves a four-membered ring where the B-H bond and the C=C double bond break as new C-H and C-B bonds form simultaneously.

    The hydroboration-oxidation reaction exhibits predictable regioselectivity, specifically anti-Markovnikov addition. wikipedia.orgdoubtnut.com This means the boron atom adds to the less substituted carbon of the double bond, and the hydrogen atom adds to the more substituted carbon. doubtnut.comvaia.com In the case of 1-methylcyclopentene, the boron attaches to the carbon atom at position 2, while the hydrogen adds to the methyl-substituted carbon at position 1.

    The combination of syn-addition and anti-Markovnikov regioselectivity dictates the final stereochemical outcome. For 1-methylcyclopentene, the incoming hydrogen and the boron atom (which is later replaced by the hydroxyl group) add to the same face of the cyclopentene (B43876) ring. uomustansiriyah.edu.iqlibretexts.org This results in the methyl group at C1 and the hydroxyl group at C2 being on opposite sides of the ring in the final product, which is the trans configuration. uomustansiriyah.edu.iqstackexchange.com The reaction of 1-methylcyclopentene with diborane (B8814927) predominantly yields this compound. wikipedia.orguomustansiriyah.edu.iq

    Mechanistic Principles of Syn Addition

    Reduction of 2-Methylcyclopentanone (B130040): Control of Stereoisomer Formation.benchchem.com

    Another major pathway to 2-methylcyclopentanol (B36010) isomers is the reduction of the corresponding ketone, 2-methylcyclopentanone. The stereochemical outcome of this reduction, meaning the ratio of trans to cis isomers, is highly dependent on the choice of reducing agent and reaction conditions. stereoelectronics.orgacs.org

    The reduction of 2-methylcyclopentanone with hydride reagents can produce both cis- and this compound. The diastereoselectivity is governed by the steric hindrance presented by the methyl group adjacent to the carbonyl. The hydride can attack the carbonyl carbon from either the same face as the methyl group (syn attack) to yield the cis isomer, or from the opposite face (anti attack) to yield the trans isomer.

    The steric bulk of the reducing agent plays a crucial role in determining the preferred direction of attack. Less hindered reagents can approach from either face, while bulkier reagents will preferentially attack from the less sterically encumbered side, opposite to the methyl group. This steric approach control generally favors the formation of the trans isomer. stereoelectronics.org

    A quantitative study on the reduction of 2-methylcyclopentanone highlighted the influence of different reducing agents on the isomer ratio. The results show a consistent preference for the formation of the trans isomer, although the degree of selectivity varies. acs.org

    Table 1: Isomeric Composition from the Reduction of 2-Methylcyclopentanone acs.org

    Reducing Agent% this compound
    NaBH₄73
    NaBH₄ in water74
    LiAlH₄88
    Na and C₂H₅OH31
    H₂ (Raney Ni)59
    Al(O-i-Pr)₃76

    This table illustrates the diastereoselectivity of various reducing agents in the reduction of 2-methylcyclopentanone. The data is compiled from a study by Umland and Jefraim (1956). acs.org

    While the reduction of racemic 2-methylcyclopentanone with achiral reducing agents yields a racemic mixture of the alcohol isomers, achieving an enantiomerically enriched product requires the use of chiral reducing agents or catalysts. stereoelectronics.org This process, known as asymmetric or enantioselective reduction, is a cornerstone of modern organic synthesis.

    One established method involves the use of chiral catalysts, such as oxazaborolidines (Corey-Bakshi-Shibata or CBS catalysts), in conjunction with a stoichiometric borane source. organic-chemistry.orgmdpi.com These catalysts create a chiral environment around the ketone, forcing the borane to attack one face of the carbonyl preferentially, leading to a high enantiomeric excess (ee) of one enantiomer of the alcohol. organic-chemistry.org For instance, the in-situ generation of an oxazaborolidine catalyst from a chiral lactam alcohol and borane has been shown to effectively reduce various prochiral ketones with high enantioselectivity. organic-chemistry.org

    Another approach is the use of enzymes, such as ene-reductases or alcohol dehydrogenases, which can exhibit exceptional levels of both diastereo- and enantioselectivity. semanticscholar.org Furthermore, chiral palladium complexes have been developed for the asymmetric reductive amination of 2-methylcyclopentanone, demonstrating that chiral metal catalysts can also induce high levels of stereocontrol in related transformations. rsc.org

    The development of these chiral systems allows for the synthesis of specific enantiomers of this compound, which is crucial for applications where a single enantiomer is required.

    Influence of Reducing Agents on Diastereoselectivity

    Multi-Step Conversions and Strategic Retrosynthesis

    The construction of this compound often necessitates multi-step synthetic sequences that allow for precise control over stereochemistry. Retrosynthetic analysis, a strategy that involves deconstructing the target molecule into simpler, commercially available starting materials, is a powerful tool for designing these pathways. youtube.com

    Pathways from Cyclopentanol (B49286) Derivatives

    A common and logical starting point for the synthesis of this compound is cyclopentanol itself or its derivatives. One effective multi-step synthesis begins with the oxidation of cyclopentanol to cyclopentanone (B42830). reddit.com This ketone then undergoes a Grignard reaction with methylmagnesium bromide to yield 1-methylcyclopentanol (B105226). reddit.comsmolecule.com Subsequent dehydration of this tertiary alcohol, often using reagents like phosphorus oxychloride (POCl₃) in pyridine (B92270), leads to the formation of 1-methylcyclopentene. reddit.com The crucial trans stereochemistry is then installed via a hydroboration-oxidation reaction. Treatment of 1-methylcyclopentene with borane-tetrahydrofuran (B86392) complex (BH₃/THF) followed by oxidation with hydrogen peroxide (H₂O₂) and sodium hydroxide (B78521) (NaOH) selectively yields this compound. reddit.comsmolecule.com This anti-Markovnikov addition of borane occurs from the less hindered face of the double bond, leading to the desired trans product.

    Another documented pathway starts from hex-5-enal. chemicalbook.com This linear precursor can be cyclized and converted to this compound in a multi-step process involving reagents such as p-toluenesulfonic acid (p-TsOH), tributyltin hydride (n-Bu₃SnH), and azobisisobutyronitrile (AIBN), followed by hydrolysis. chemicalbook.com

    A retrosynthetic analysis can also be envisioned starting from 1-bromo-1-methylcyclopentane, which can be transformed into the target molecule through an appropriate synthetic scheme. chegg.com

    **Table 1: Multi-step Synthesis of trans-2-Methylcyclopentanol from *Cyclopentanol***

    Step Starting Material Reagent(s) Product Reference
    1 Cyclopentanol CrO₃/H₂SO₄ Cyclopentanone reddit.com
    2 Cyclopentanone CH₃MgBr, then H₃O⁺ 1-Methylcyclopentanol reddit.comsmolecule.com
    3 1-Methylcyclopentanol POCl₃, pyridine 1-Methylcyclopentene reddit.com
    Convergent and Divergent Synthesis Routes

    While linear syntheses like the one described above are common, convergent and divergent strategies offer advantages in efficiency and the generation of molecular diversity.

    A convergent synthesis involves preparing different fragments of the target molecule separately and then coupling them together near the end of the synthesis. For a molecule like this compound, this is less common as the core scaffold is a simple ring. However, one could imagine a scenario where a methylated five-carbon chain and a separate functional group precursor are combined in a ring-closing reaction.

    A divergent synthesis strategy is more applicable. wikipedia.org Starting from a common intermediate, a variety of related compounds can be synthesized. For instance, from the intermediate 1-methylcyclopentene, one could access not only this compound (via hydroboration-oxidation) but also its cis-isomer, cis-2-methylcyclopentanol, through other reactions like epoxidation followed by reductive opening. Similarly, the intermediate cyclopentanone can be a branch point, leading to various 2-substituted cyclopentanols through reactions with different Grignard reagents. This approach allows for the creation of a library of related compounds from a single precursor. wikipedia.org

    Enantioselective Approaches to Optically Active this compound

    For applications in pharmaceuticals and other biologically active molecules, obtaining a single enantiomer of this compound is crucial. wikipedia.org This requires enantioselective or asymmetric synthesis methods.

    Chiral Catalysis in Asymmetric Alcohol Synthesis

    Asymmetric synthesis aims to produce a chiral compound in an enantiomerically enriched or pure form. wikipedia.org This is often achieved using chiral catalysts, which create a chiral environment for the reaction, favoring the formation of one enantiomer over the other. docsity.com

    For the synthesis of optically active this compound, an asymmetric hydroboration of 1-methylcyclopentene is a key strategy. Using a chiral borane reagent, such as those derived from α-pinene (e.g., Ipc₂BH or IpcBH₂), can induce asymmetry during the addition to the double bond. umich.edu The choice of the chiral catalyst determines which enantiomer of this compound is formed. For example, hydroboration of 1-methylcyclopentene with diisopinocampheylborane (B13816774) (Ipc₂BH) followed by oxidation can yield optically active (1S,2S)-2-methylcyclopentanol. umich.eduuni-muenchen.de The enantiomeric excess (ee) of the product depends on the specific catalyst and reaction conditions.

    Table 2: Asymmetric Hydroboration for Enantioselective Synthesis

    Substrate Chiral Reagent Product Enantiomeric Excess (ee) Reference
    1-Methylcyclopentene IpcBH₂ (1S,2S)-2-Methyl-cyclopentanol 55% umich.edu

    Enzyme-Mediated Resolutions and Biocatalytic Pathways

    Biocatalysis offers a powerful and environmentally benign alternative for producing enantiopure compounds. researchgate.netnih.gov Enzymes, particularly lipases, are widely used for the kinetic resolution of racemic alcohols. nih.gov

    In a kinetic resolution, an enzyme selectively reacts with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For racemic this compound, a lipase (B570770) can be used to selectively acylate one enantiomer (e.g., the R-enantiomer) to form an ester, such as trans-2-methylcyclopentyl acetate (B1210297). The unreacted S-enantiomer of the alcohol can then be separated from the ester. The efficiency of this separation is determined by the enzyme's selectivity. Lipases like Candida antarctica lipase B (CALB) are known to be effective in such resolutions. organic-chemistry.org This method allows for the preparation of both enantiomers of this compound from the racemic mixture.

    Biocatalytic pathways can also be designed for the asymmetric reduction of a prochiral ketone, like 2-methylcyclopentanone, to the corresponding chiral alcohol using enzymes such as alcohol dehydrogenases (ADHs) with a cofactor like NAD(P)H. researchgate.net

    Derivatization Reactions for Synthetic Intermediacy

    This compound is a valuable synthetic intermediate, and its hydroxyl group can be readily derivatized to facilitate further transformations. smolecule.com

    A common derivatization is the conversion of the alcohol to a tosylate. Reacting this compound with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine converts the hydroxyl group into a tosylate group (-OTs). brainly.com This is a crucial step because the tosylate is an excellent leaving group, much better than the original hydroxyl group. The resulting trans-2-methylcyclopentyl tosylate can then readily undergo nucleophilic substitution reactions. brainly.com For example, reaction with sodium acetate can lead to the formation of cis-2-methylcyclopentyl acetate, demonstrating an inversion of stereochemistry typical of an Sₙ2 reaction. brainly.com

    Another simple derivatization is esterification. Direct reaction of this compound with a carboxylic acid, such as acetic acid, in the presence of an acid catalyst yields the corresponding ester, for example, trans-2-methylcyclopentyl acetate. pearson.comnih.gov These derivatives are often used in the fragrance industry or as intermediates for more complex molecules.

    Esterification for Protecting Group Chemistry and Advanced Synthesis

    Esterification is a fundamental transformation for alcohols, serving not only to create esters as final products but also as a critical strategy in multi-step syntheses. In the context of this compound, esterification is employed to introduce protecting groups or to convert the hydroxyl group into a good leaving group for subsequent nucleophilic substitution reactions.

    Detailed Research Findings:

    A common esterification involves the reaction of the alcohol with a carboxylic acid or its derivative, often under acidic conditions. For instance, reacting this compound with acetic acid in the presence of an acid catalyst like sulfuric acid yields trans-2-methylcyclopentyl acetate. pearson.com This reaction is a standard Fischer esterification. pearson.comsmolecule.com

    A more advanced and synthetically versatile application is the conversion of the hydroxyl group into a sulfonate ester, such as a tosylate (-OTs) or mesylate (-OMs). These groups are excellent leaving groups in nucleophilic substitution reactions, far superior to the hydroxyl group itself. The reaction of this compound with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine converts the hydroxyl group into a tosylate. brainly.com This transformation is pivotal because it proceeds without altering the stereochemistry at the carbon atom bearing the oxygen, effectively "activating" the position for a subsequent stereocontrolled reaction. brainly.com

    This method is foundational for designing synthetic pathways where precise stereochemical control is required. For example, the tosylate of this compound becomes the key intermediate for synthesizing its cis-configured derivatives via reactions that proceed with inversion of configuration. brainly.com

    Table 1: Representative Esterification Reactions of this compound

    Starting MaterialReagent(s)ProductPurpose
    This compoundAcetic Acid (CH₃COOH), H₂SO₄ (cat.)trans-2-Methylcyclopentyl acetateEster Synthesis
    This compoundp-Toluenesulfonyl chloride (TsCl), Pyridinetrans-2-Methylcyclopentyl tosylateFormation of a Good Leaving Group

    Transformation into Halogenated Derivatives with Stereocontrol

    The conversion of alcohols to alkyl halides is a key transformation in organic synthesis. For a stereochemically defined alcohol like this compound, performing this conversion with control over the resulting stereocenter is of paramount importance.

    Detailed Research Findings:

    Direct halogenation of alcohols using hydrohalic acids (HBr, HCl) can lead to mixtures of products and loss of stereochemical integrity due to carbocation intermediates. A more reliable and stereocontrolled method involves a two-step sequence starting with the tosylate intermediate described previously (trans-2-methylcyclopentyl tosylate).

    This tosylate can undergo a bimolecular nucleophilic substitution (S_N2) reaction with a halide ion (e.g., bromide, chloride) as the nucleophile. brainly.com The S_N2 mechanism involves a backside attack by the nucleophile on the carbon atom bonded to the tosylate leaving group. This attack forces the leaving group to depart from the opposite face of the molecule, resulting in a complete inversion of stereochemistry at the reaction center. brainly.com

    Therefore, by reacting trans-2-methylcyclopentyl tosylate with a source of halide ions, such as sodium bromide (NaBr) or lithium chloride (LiCl), one can synthesize the corresponding cis-2-halomethylcyclopentane with high stereoselectivity. brainly.com This predictable inversion of configuration is a powerful tool for accessing specific stereoisomers that may not be directly available from the starting alcohol.

    Alternative reagents for converting alcohols to halides include thionyl chloride (SOCl₂) for chlorides and phosphorus tribromide (PBr₃) for bromides. The stereochemical outcome of these reactions depends on the reaction conditions and substrate, but they can often be manipulated to favor inversion. For example, the reaction with SOCl₂ in the presence of pyridine typically leads to inversion of configuration.

    Table 2: Stereocontrolled Synthesis of Halogenated Derivatives

    Starting MaterialReagent(s)ProductMechanismStereochemical Outcome
    trans-2-Methylcyclopentyl tosylateSodium Bromide (NaBr)cis-1-Bromo-2-methylcyclopentaneS_N2Inversion of configuration
    trans-2-Methylcyclopentyl tosylateLithium Chloride (LiCl)cis-1-Chloro-2-methylcyclopentaneS_N2Inversion of configuration
    This compoundThionyl Chloride (SOCl₂), Pyridinecis-1-Chloro-2-methylcyclopentaneS_N2-likeInversion of configuration

    Stereochemical and Conformational Elucidation of Trans 2 Methylcyclopentanol

    Analysis of Isomeric Forms and Diastereomeric Relationships within the 2-Methylcyclopentanol (B36010) Series

    The 2-methylcyclopentanol molecule contains two chiral centers, which are the carbon atoms bonded to the hydroxyl (-OH) group and the methyl (-CH3) group. schrodinger.com According to the 2n rule, where 'n' is the number of chiral centers, a maximum of four stereoisomers can exist for this compound (2^2 = 4). schrodinger.comutexas.eduschoolwires.net These stereoisomers are grouped into two pairs of enantiomers.

    The spatial arrangement of the methyl and hydroxyl groups relative to the cyclopentane (B165970) ring plane defines the cis and trans isomers.

    cis-2-Methylcyclopentanol : In this isomer, the methyl and hydroxyl groups are on the same side of the ring. The cis isomer itself is chiral and exists as a pair of enantiomers. utexas.eduschoolwires.net

    trans-2-Methylcyclopentanol (B1328918) : Here, the methyl and hydroxyl groups are on opposite sides of the ring. The trans isomer is also chiral and exists as a second pair of enantiomers. utexas.eduschoolwires.net

    The relationship between any cis isomer and any trans isomer is diastereomeric. utexas.edu Diastereomers are stereoisomers that are not mirror images of each other and, unlike enantiomers, have different physical properties such as boiling points, internal energies, and dipole moments. schrodinger.comucsb.edu This distinction is crucial as it can lead to different chemical reactivities. ucsb.edu For instance, in the platinum-catalyzed hydrogenation of 2-methylcyclopentanone (B130040), the directing effect of the existing chiral center influences the direction of hydrogen attack, leading to a mixture of cis and trans products, with the cis isomer typically being the major product due to steric hindrance. uomustansiriyah.edu.iquoanbar.edu.iq

    Figure 1. Stereoisomers of 2-Methylcyclopentanol
    Stereoisomers of 2-Methylcyclopentanol
    The four stereoisomers of 2-methylcyclopentanol, showing two pairs of enantiomers (cis and trans) which are diastereomers of each other. utexas.eduschoolwires.net

    Comprehensive Conformational Landscape Exploration

    The five-membered cyclopentane ring is not planar. It adopts puckered conformations to relieve torsional strain, a process known as pseudorotation. This inherent flexibility makes its conformational analysis more complex than that of six-membered rings. conicet.gov.ar The landscape is typically described by two puckering coordinates, and conformations are classified as envelope (E) or twist (T) forms.

    Computational Investigations of Conformer Stability (e.g., DFT, MP2 Calculations)

    Computational quantum mechanics provides deep insight into the complex potential energy surface (PES) of flexible molecules like this compound. Methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are used to explore this landscape. conicet.gov.arrsc.org A systematic study using B3LYP, M06-2X, and MP2 methods with the 6-311+G** basis set has exhaustively explored the conformers of 2-methylcyclopentanol. conicet.gov.arrsc.org

    The cyclopentane ring in this compound undergoes pseudorotation, interconverting between various envelope and twist conformations. The energy barriers for these transitions are generally low. For the trans isomer, computational studies have identified multiple stable conformers and the transition states that connect them. rsc.org

    For example, in one set of "out" conformations (referring to the orientation of the hydroxyl hydrogen), B3LYP calculations identified three minima connected by three transition states. The energy barriers for these transitions were found to be relatively small, with values of 0.26 kcal/mol, 0.89 kcal/mol, and 1.56 kcal/mol. rsc.org This indicates a highly flexible ring system where multiple conformations are easily accessible at room temperature. The transition structures connecting the minima often possess envelope (E) geometries, while the energy minima correspond to twist (T) conformations. rsc.org

    The orientation of the methyl and hydroxyl groups (pseudo-axial or pseudo-equatorial) is a determining factor in the stability of a given conformer. A general trend observed in computational studies is that alkyl groups (like methyl) prefer to occupy pseudo-equatorial positions to minimize steric strain, while electronegative substituents (like hydroxyl) show a preference for pseudo-axial positions, which can be influenced by effects like hyperconjugation. conicet.gov.arrsc.orgresearchgate.net

    Different computational methods can yield different results regarding the most stable conformer. For this compound, B3LYP calculations predicted the global minimum to be a twist conformation (¹T₂) with a pseudo-equatorial arrangement for both substituents. rsc.org However, the M06-2X and MP2 methods, which often better account for dispersion forces, predicted a different scenario. These methods found that the most stable conformation was a different twist form (²T₁) featuring a trans-diaxial arrangement of the methyl and hydroxyl groups. rsc.org This highlights the sensitivity of conformational preference to the computational method used.

    The table below summarizes the relative energies for different conformers of this compound as calculated by different methods, illustrating the influence of substituent orientation and the computational level of theory.

    Conformer DescriptionSubstituent OrientationRelative Energy (B3LYP) [kcal/mol]Relative Energy (M06-2X) [kcal/mol]Relative Energy (MP2) [kcal/mol]
    ¹T₂ Me (eq), OH (eq)0.00 (Global Minimum)0.230.38
    ²T₁ Me (ax), OH (ax)0.870.00 (Global Minimum)0.00 (Global Minimum)
    E₄ Staggered Groups0.22Higher EnergyHigher Energy
    Data derived from a 2019 study by Mata et al. on the conformational landscape of five-membered rings. rsc.org
    Pseudorotation Pathways and Energy Barriers

    Experimental Verification of Conformational States (e.g., Variable Temperature NMR)

    Variable Temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy is a key experimental technique for studying dynamic processes like conformational exchange. numberanalytics.com By recording NMR spectra at different temperatures, one can observe changes in the appearance of the signals. At low temperatures, where the rate of interconversion between conformers is slow on the NMR timescale, separate signals for each distinct conformer may be observed. ucl.ac.uk As the temperature is raised, the rate of exchange increases, causing these signals to broaden and eventually coalesce into a single, time-averaged signal. ucl.ac.ukmdpi.com

    While specific VT-NMR studies exclusively detailing the conformational equilibrium of this compound are not prevalent in the searched literature, the principles are well-established. For analogous cyclopentane systems like cis- and trans-cyclopentane-1,3-diol, detailed ¹H NMR analysis, including the use of coupling constants (³J(H,H)), has been successfully employed to determine the populations of different conformers in solution. researchgate.net Such an analysis for this compound would allow for the experimental determination of the energy differences between conformers, providing a valuable comparison to the results obtained from computational studies. numberanalytics.comresearchgate.net

    Chirality and Enantiomer Discrimination

    As established, this compound is a chiral molecule, existing as a pair of non-superimposable mirror images called enantiomers: (1R,2R)-2-methylcyclopentanol and (1S,2S)-2-methylcyclopentanol. schoolwires.netnih.govnih.gov Enantiomers have identical physical properties in an achiral environment but interact differently with other chiral entities, such as polarized light or chiral molecules. utexas.edu

    The discrimination and separation of these enantiomers are important in fields like asymmetric synthesis, where one enantiomer may be a desired product or a crucial intermediate. thieme-connect.com Chiral ancillaries are often used in these processes. For example, (±)-trans-2-methylcyclopentanol has been used as a chiral alcohol in studies of asymmetric benzannulation reactions involving Fischer carbene complexes. thieme-connect.com In such reactions, the chirality of the alcohol can influence the stereochemical outcome, although in the specific case studied, the level of asymmetric induction was found to be low. thieme-connect.com The ability to distinguish between enantiomers is fundamental to understanding and controlling stereoselective chemical transformations.

    R/S Configuration Assignment for Chiral Centers

    This compound possesses two chiral centers, which are carbon atoms bonded to four different groups. utexas.edusdsu.edu The specific three-dimensional arrangement of these groups around each chiral center gives rise to different stereoisomers. utexas.edusdsu.edu The Cahn-Ingold-Prelog (CIP) convention is the standard method for assigning the absolute configuration of each chiral center as either R (from the Latin rectus for right) or S (from the Latin sinister for left). libretexts.org

    The assignment process follows a set of sequence rules:

    Priority Assignment: Each of the four groups attached to the chiral center is assigned a priority based on the atomic number of the atom directly bonded to the chiral carbon. Higher atomic numbers receive higher priority. scribd.comvanderbilt.edu

    Tie-Breaking: If two or more of the directly attached atoms are identical, the priority is determined by moving to the next atoms along the chains until a point of difference is found. sdsu.eduvanderbilt.edu For cyclic compounds, this involves traversing the ring in both directions. yale.edustackexchange.com

    Orientation: The molecule is then oriented in space so that the group with the lowest priority (priority 4) is pointing away from the viewer. sdsu.eduscribd.com

    Configuration Determination: With the lowest priority group in the back, the direction from the highest priority group (1) to the second-highest (2) to the third-highest (3) is observed. If this direction is clockwise, the configuration is assigned as R. If it is counter-clockwise, the configuration is S. libretexts.orgscribd.com

    For this compound, the two chiral centers are at carbon 1 (C1, bearing the hydroxyl group) and carbon 2 (C2, bearing the methyl group). The trans configuration gives rise to a pair of enantiomers: (1R,2R)-2-Methylcyclopentanol and (1S,2S)-2-Methylcyclopentanol. stackexchange.com

    Methodologies for Chiral Resolution

    Chiral resolution is the process of separating a racemic mixture, which contains equal amounts of two enantiomers, into its individual enantiomeric components. wikipedia.org Since enantiomers have identical physical properties in an achiral environment, specialized techniques are required for their separation. libretexts.org

    One of the most established methods for resolving chiral compounds is through the formation of diastereomeric salts. wikipedia.orgpharmtech.com This technique is particularly applicable to compounds that can form salts, such as amines and carboxylic acids. wikipedia.org For alcohols like this compound, this method involves a two-step process:

    Derivatization: The alcohol is first reacted with a chiral resolving agent, which is an enantiomerically pure acid, to form a mixture of diastereomeric esters. libretexts.org These diastereomers, unlike enantiomers, have different physical properties, including solubility. libretexts.org

    Separation and Hydrolysis: The differing solubilities of the diastereomeric esters allow for their separation by fractional crystallization. wikipedia.org Once separated, each diastereomer is hydrolyzed to yield the enantiomerically pure alcohol and the original chiral acid, which can often be recovered and reused. libretexts.org

    The success of this method relies heavily on finding a suitable chiral resolving agent that forms easily separable crystalline diastereomers. wikipedia.org The selection of the resolving agent and the crystallization solvent system is often determined through screening various combinations to optimize the separation. unchainedlabs.com

    Advanced chiral chromatography is a powerful technique for the analytical and preparative separation of enantiomers. nih.gov Chiral gas chromatography (GC) is particularly effective for the enantioseparation of volatile compounds like this compound. nih.govgcms.cz

    This method utilizes a chiral stationary phase (CSP) within the chromatography column. nih.gov The CSP creates a chiral environment where the two enantiomers of the analyte interact differently. This differential interaction leads to different retention times for each enantiomer, allowing for their separation. gcms.cz

    Commonly used CSPs for the separation of alcohols and other volatile compounds include cyclodextrin (B1172386) derivatives. researchgate.netresearchgate.net These cyclic oligosaccharides have a chiral cavity that can include one enantiomer more favorably than the other, leading to effective separation. The choice of the specific cyclodextrin derivative and the operating conditions, such as temperature, can significantly influence the enantioselectivity. gcms.cz For instance, decreasing the analysis temperature often leads to better separation (higher α values). gcms.cz

    Recent advancements in materials science have introduced novel CSPs, such as porous organic cages, which offer high efficiency in the GC enantioseparation of various racemic compounds. nih.gov

    Mechanistic Studies of Reactions Involving Trans 2 Methylcyclopentanol

    Dehydration Reactions: Mechanisms and Product Distribution

    The dehydration of alcohols is a classic organic reaction that typically proceeds via either an E1 or E2 elimination mechanism, leading to the formation of alkenes. The specific pathway and resulting product distribution are highly dependent on the reaction conditions and the structure of the alcohol.

    Elucidation of E1 and E2 Elimination Pathways

    The dehydration of trans-2-Methylcyclopentanol (B1328918) can proceed through both E1 and E2 pathways, dictated by the choice of reagents and reaction conditions.

    When subjected to dehydration in the presence of a strong acid like sulfuric acid (H₂SO₄) and heat, the reaction predominantly follows an E1 (elimination, unimolecular) mechanism. pearson.comupenn.edu This process begins with the protonation of the hydroxyl group, converting it into a good leaving group (water). The departure of the water molecule generates a secondary carbocation intermediate. A weak base, such as water or the conjugate base of the acid, then abstracts a proton from an adjacent carbon to form the alkene. youtube.com

    Conversely, an E2 (elimination, bimolecular) pathway can be favored by converting the alcohol into a better leaving group, such as a tosylate, and then treating it with a strong, non-nucleophilic base. pearson.comulethbridge.ca For example, tosylation of this compound followed by elimination with sodium methoxide (B1231860) (NaOCH₃) proceeds via an E2 mechanism. pearson.com In this concerted reaction, the base removes a proton while the leaving group departs simultaneously, avoiding the formation of a carbocation intermediate. libretexts.org The use of phosphorus oxychloride (POCl₃) in pyridine (B92270) also facilitates dehydration through an E2-like mechanism. vaia.comaskfilo.comlibretexts.org

    Table 1: Mechanistic Pathways in the Dehydration of this compound

    Mechanism Typical Conditions Intermediate Key Features
    E1 Warm Sulfuric Acid (H₂SO₄) Carbocation Rate depends only on the substrate concentration; rearrangements are possible. pearson.comsavemyexams.com

    | E2 | 1. TsCl, pyridine 2. NaOCH₃ or POCl₃, pyridine | None (Concerted) | Rate depends on both substrate and base concentrations; requires specific stereochemistry. pearson.comvaia.comaskfilo.com |

    Stereospecificity of Anti-Elimination Processes

    The E2 reaction is stereospecific, requiring a specific spatial arrangement of the departing proton and the leaving group. This is known as anti-periplanar geometry, where the proton and the leaving group are on opposite sides of the C-C bond and lie in the same plane (a dihedral angle of 180°). ulethbridge.cayoutube.com This alignment allows for the smooth overlap of orbitals to form the new pi bond. ulethbridge.ca

    In the case of the tosylate of this compound, the bulky tosyl group will preferentially occupy an equatorial position in the most stable chair-like conformation. For an anti-periplanar elimination to occur, a proton on an adjacent carbon must be in an axial position. In the trans isomer, the hydrogens on the carbon bearing the methyl group (C2) are not anti-periplanar to the leaving group. However, a hydrogen on C5 is anti-periplanar to the leaving group. vaia.comaskfilo.com Consequently, the E2 elimination of the tosylate of this compound exclusively yields 3-methylcyclopentene (B105217). pearson.comvaia.com This demonstrates the profound control that stereochemistry exerts on the reaction's outcome.

    Carbocation Rearrangements and Alkene Product Ratios

    In contrast to the stereospecific E2 reaction, the E1 dehydration of this compound proceeds through a planar carbocation intermediate, which is not stereospecific. pearson.com The initial formation of a secondary carbocation at C1 allows for the possibility of rearrangements to form more stable carbocations. youtube.com A 1,2-hydride shift can occur, moving a hydrogen atom from an adjacent carbon to the carbocationic center, resulting in the formation of a more stable tertiary carbocation. youtube.comstackexchange.com

    The initial secondary carbocation can lose a proton from either C2 or C5. Deprotonation from C2 leads to the more substituted and thermodynamically more stable 1-methylcyclopentene (B36725) (Zaitsev's product), while deprotonation from C5 gives 3-methylcyclopentene (Hofmann-type product). youtube.comiitk.ac.in The rearranged tertiary carbocation can also lose a proton to form 1-methylcyclopentene. youtube.com Due to the formation of the more stable alkene, the major product of the E1 dehydration of this compound in warm sulfuric acid is 1-methylcyclopentene. pearson.com

    Table 2: Product Distribution in the Dehydration of 2-Methylcyclopentanol (B36010) Isomers

    Starting Material Reaction Conditions Major Alkene Product Mechanism Reference
    This compound Warm H₂SO₄ 1-Methylcyclopentene E1 pearson.com
    This compound Tosylate NaOCH₃ 3-Methylcyclopentene E2 pearson.com
    cis-2-Methylcyclopentanol Warm H₂SO₄ 1-Methylcyclopentene E1 pearson.com

    Nucleophilic Substitution Reactions

    Nucleophilic substitution reactions of this compound and its derivatives involve the replacement of the hydroxyl group (or a derivative) by a nucleophile. The mechanism, either SN1 or SN2, is determined by factors such as the substrate structure, the nature of the nucleophile, the leaving group, and the solvent. libretexts.org

    Investigation of SN1 and SN2 Reaction Stereochemistry

    The stereochemical outcome of a nucleophilic substitution reaction is a key indicator of its mechanism. SN2 (substitution, nucleophilic, bimolecular) reactions are stereospecific and proceed with a complete inversion of configuration at the reaction center. libretexts.org This is because the nucleophile attacks the carbon atom from the side opposite to the leaving group (backside attack). vaia.com For example, the conversion of trans-2-methylcyclopentyl chloride to cis-2-methylcyclopentyl acetate (B1210297) with an acetate ion proceeds via an SN2 mechanism, resulting in the inversion of stereochemistry. vaia.com

    In contrast, SN1 (substitution, nucleophilic, unimolecular) reactions proceed through a planar carbocation intermediate. masterorganicchemistry.com The nucleophile can attack this intermediate from either face with equal probability, leading to a mixture of retention and inversion of configuration, a process known as racemization. masterorganicchemistry.com For secondary alcohols like this compound, the SN1 pathway becomes more likely with poor nucleophiles and polar protic solvents, which can stabilize the carbocation intermediate. libretexts.org The reaction of this compound with HBr, for instance, would proceed faster than a primary alcohol due to the greater stability of the secondary carbocation formed in the SN1 mechanism. chemicalforums.comaskfilo.com

    Intramolecular Processes and Ring Expansion/Contraction

    The carbocation intermediates formed during SN1 reactions of cyclic systems can undergo intramolecular rearrangements, leading to ring expansion or contraction. wikipedia.orgmasterorganicchemistry.com These rearrangements are driven by the desire to relieve ring strain and/or form a more stable carbocation. youtube.com For example, the acid-catalyzed dehydration of 2,2-dimethylcyclohexanol (B73714) can lead to isopropylidenecyclopentane through a ring contraction mechanism involving a carbocation intermediate. pressbooks.pub While specific examples for this compound leading to significant ring expansion or contraction are less commonly cited as primary pathways, the potential for such rearrangements exists, especially under conditions that strongly favor carbocation formation. These processes generally involve the migration of a carbon-carbon bond from the ring to the adjacent carbocationic center. masterorganicchemistry.comyoutube.com

    Oxidation and Reduction Mechanisms

    The oxidation and reduction reactions involving this compound are fundamentally linked to its synthesis and subsequent transformations. The stereochemistry of the molecule plays a crucial role in directing the outcomes of these reactions.

    Oxidative Functionalization of the Hydroxyl Group

    The primary oxidative functionalization of the hydroxyl group in this compound, a secondary alcohol, leads to the formation of 2-methylcyclopentanone (B130040). This transformation can be achieved using various common oxidizing agents.

    While specific studies detailing the oxidation of the trans isomer are not extensively documented in the provided context, the general mechanism for the oxidation of secondary alcohols is well-established. Reagents such as those based on chromium (e.g., pyridinium (B92312) chlorochromate, PCC) or methods like the Swern oxidation (using dimethyl sulfoxide (B87167) and oxalyl chloride) are effective for this purpose. nptel.ac.in

    A mechanistically significant process involving the formation of this compound is the hydroboration-oxidation of 1-methylcyclopentene. nptel.ac.inpressbooks.publibretexts.org This two-step sequence is a cornerstone of organic synthesis for the anti-Markovnikov hydration of alkenes and provides a detailed view of an oxidative process that establishes the alcohol's hydroxyl group. pressbooks.publibretexts.org The reaction proceeds with syn stereochemistry, meaning the hydrogen and the hydroxyl group are added to the same face of the double bond, which, in the case of 1-methylcyclopentene, results exclusively in the trans product. nptel.ac.inpressbooks.publibretexts.orglibretexts.org

    The mechanism involves two distinct stages:

    Hydroboration: Borane (B79455) (BH₃), typically used as a complex with tetrahydrofuran (B95107) (THF), adds to the alkene double bond. The boron atom adds to the less sterically hindered carbon, and the C-H and C-B bonds form simultaneously from the same face of the alkene without a carbocation intermediate. pressbooks.publibretexts.org

    Oxidation: The resulting trialkylborane is then oxidized using hydrogen peroxide (H₂O₂) in a basic solution. pressbooks.publibretexts.org The mechanism of this step is an important example of oxidative functionalization. It begins with the attack of the strongly nucleophilic hydroperoxide anion (⁻OOH) on the electron-deficient boron atom, forming a tetracovalent boron intermediate. libretexts.org This is followed by a rearrangement where one of the alkyl groups migrates from the boron to the adjacent oxygen atom, displacing a hydroxide (B78521) ion. This process is repeated for all three alkyl groups, ultimately yielding a trialkyl borate (B1201080) ester, which is then hydrolyzed to produce three molecules of the alcohol, in this case, this compound. libretexts.org

    Reaction StepReagentsIntermediate/ProductStereochemistryReference
    Hydroboration 1-methylcyclopentene, Borane-THF complex (BH₃·THF)Tri-(trans-2-methylcyclopentyl)boraneSyn-addition of H and B pressbooks.pub, libretexts.org, nptel.ac.in
    Oxidation Trialkylborane, Hydrogen Peroxide (H₂O₂), Sodium Hydroxide (NaOH)This compoundRetention of configuration at carbon pressbooks.pub, libretexts.org, libretexts.org

    This table summarizes the key stages in the synthesis of this compound via hydroboration-oxidation, highlighting the reagents and stereochemical outcome.

    Radical Pathways and Intermediates in Selected Reactions

    This compound can also be a product in reactions proceeding through radical intermediates. These pathways often involve complex rearrangements and showcase the diverse reactivity of related cyclic systems.

    One notable example is the TiO₂ photocatalyzed oxidation of cis-2-methylcyclopentyl phenyl sulfoxide. acs.org In this reaction, the primary products are 1-methylcyclopentanol (B105226) and 1-methylcyclopentyl acetamide. The proposed mechanism involves the formation of a radical cation from the sulfoxide. This is followed by a C-S bond heterolysis, creating an ion-radical pair. A rapid 1,2-hydride shift within the resulting secondary carbocation leads to the more stable tertiary 1-methylcyclopentyl carbocation, which then forms the main products. acs.org However, a minor pathway, accounting for less than 3% of the products, involves the direct attack of water on the ion-radical pair, which results in the formation of this compound. acs.org

    Another synthetic route that proceeds via a radical intermediate to yield this compound involves the use of sulfur-containing radical precursors. rsc.org In a specific case, a radical cyclization reaction was used to form a bicyclic compound. Subsequent cleavage of an ether linkage in this product with boron trichloride (B1173362) (BCl₃) afforded this compound as a single diastereoisomer. rsc.org This demonstrates that radical-mediated C-C bond formation can be stereoselectively controlled to set up the precursor for the target alcohol.

    Reaction TypeStarting MaterialKey Intermediate(s)Product(s)Mechanistic FeatureReference
    Photocatalyzed Oxidation cis-2-Methylcyclopentyl phenyl sulfoxideRadical cation, Ion-radical pairThis compound (minor product), 1-Methylcyclopentanol (major)1,2-hydride shift vs. nucleophilic attack on ion-radical pair acs.org
    Radical Cyclization/Cleavage Acyclic ether with 1,3-dithiolane (B1216140) moietyCarbon-centered radicalThis compoundIntramolecular radical cyclization followed by ether cleavage rsc.org

    This table outlines selected reactions where this compound is formed through pathways involving radical intermediates.

    Advanced Spectroscopic Characterization for Structural Elucidation

    Nuclear Magnetic Resonance (NMR) Spectroscopy

    NMR spectroscopy serves as a primary method for the structural elucidation of trans-2-Methylcyclopentanol (B1328918), offering precise information about the proton and carbon environments within the molecule.

    ¹H NMR for Proton Connectivity and Stereochemical Relationships

    Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for determining the connectivity of protons and their stereochemical relationships in this compound. The chemical shifts (δ) and spin-spin coupling patterns provide a detailed map of the proton environment. In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the methyl, methylene, and methine protons can be observed.

    The trans configuration of the methyl and hydroxyl groups significantly influences the chemical shifts of the adjacent protons. The proton attached to the carbon bearing the hydroxyl group (C1-H) and the proton on the carbon with the methyl group (C2-H) are of particular diagnostic importance. Their coupling constants and spatial proximity, often investigated through techniques like Nuclear Overhauser Effect (NOE) spectroscopy, can confirm the trans stereochemistry.

    Interactive Data Table: ¹H NMR Spectral Data for this compound

    Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
    -OHVariableSinglet (broad)-
    C1-H~3.8-4.2Multiplet-
    C2-H~1.8-2.2Multiplet-
    Cyclopentyl CH₂~1.2-1.9Multiplet-
    -CH₃~0.9-1.1Doublet~7

    Note: Specific chemical shifts and coupling constants can vary depending on the solvent and the spectrometer frequency.

    ¹³C NMR for Carbon Skeleton and Isomer Differentiation

    Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides critical information about the carbon framework of this compound. researchgate.net Each unique carbon atom in the molecule produces a distinct signal, allowing for the differentiation between the cis and trans isomers. The chemical shifts in ¹³C NMR are sensitive to the local electronic environment and stereochemistry. researchgate.net

    The carbon atom attached to the hydroxyl group (C1) typically appears in the range of 70-80 ppm, while the carbon bearing the methyl group (C2) and the methyl carbon itself have characteristic chemical shifts that help confirm the structure. oregonstate.edu The positions of the other cyclopentyl ring carbons also provide valuable structural information. oregonstate.edu Comparing the observed chemical shifts with those of the cis isomer reveals distinct differences, particularly for the carbons involved in the stereocenters and the adjacent carbons, thus enabling unambiguous isomer differentiation. researchgate.net

    Interactive Data Table: ¹³C NMR Spectral Data for this compound

    Carbon AssignmentTypical Chemical Shift (δ, ppm)
    C1 (CH-OH)74-78
    C2 (CH-CH₃)38-42
    C3 (CH₂)30-34
    C4 (CH₂)20-24
    C5 (CH₂)33-37
    -CH₃15-20

    Note: Chemical shifts are approximate and can be influenced by solvent and experimental conditions.

    Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complete Assignment

    For a comprehensive and unambiguous assignment of all proton and carbon signals, two-dimensional (2D) NMR techniques are employed. sdsu.edu

    COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling relationships. youtube.com Cross-peaks in a COSY spectrum connect protons that are spin-coupled, typically those on adjacent carbon atoms. sdsu.edu This is instrumental in tracing the connectivity of the protons around the cyclopentane (B165970) ring and confirming the position of the methyl group relative to the hydroxyl group. youtube.com

    HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates directly bonded carbon-hydrogen pairs (¹³C-¹H). youtube.com Each cross-peak in an HSQC spectrum links a specific proton signal to the signal of the carbon it is attached to, allowing for the definitive assignment of both ¹H and ¹³C resonances. sdsu.edu

    HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). youtube.com HMBC is particularly valuable for identifying quaternary carbons and for piecing together molecular fragments by establishing long-range connectivity. sdsu.edu For instance, it can show correlations from the methyl protons to the C2 and C1 carbons, further solidifying the structural assignment. youtube.com

    Together, these 2D NMR methods provide a complete and detailed picture of the molecular structure of this compound, leaving no ambiguity in the assignment of its atoms and their spatial relationships. bbhegdecollege.com

    Mass Spectrometry (MS)

    Mass spectrometry is a vital analytical technique used for confirming the molecular weight and elucidating the structure of this compound through fragmentation analysis.

    Fragmentation Analysis for Structural Confirmation

    In mass spectrometry, this compound is ionized, and the resulting molecular ion and its fragments are detected. The molecular ion peak (M⁺) confirms the molecular weight of the compound to be 100.16 g/mol . nih.gov The fragmentation pattern is characteristic of the molecule's structure. Alcohols typically undergo two primary fragmentation pathways: alpha-cleavage and dehydration. pressbooks.pub

    Alpha-Cleavage : This involves the breaking of a C-C bond adjacent to the oxygen atom. For this compound, this can result in the loss of a methyl radical or an ethyl radical from the ring, leading to the formation of resonance-stabilized oxonium ions.

    Dehydration : The elimination of a water molecule (H₂O) from the molecular ion is a common fragmentation pathway for alcohols, resulting in a peak at m/z (mass-to-charge ratio) corresponding to [M-18]⁺. pressbooks.pub

    Interactive Data Table: Key Mass Spectrometry Fragments for this compound

    m/z ValuePossible Fragment IdentityFragmentation Pathway
    100[C₆H₁₂O]⁺Molecular Ion (M⁺)
    85[C₅H₉O]⁺Loss of CH₃
    82[C₆H₁₀]⁺Loss of H₂O (Dehydration)
    71[C₄H₇O]⁺ / [C₅H₁₁]⁺Ring cleavage
    57[C₄H₉]⁺ / [C₃H₅O]⁺Base Peak, complex fragmentation
    41[C₃H₅]⁺Allyl cation

    Application of GC-MS in Reaction Monitoring and Purity Analysis

    Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. researchgate.net This technique is extensively used in the analysis of this compound. escholarship.org

    GC-MS is invaluable for monitoring the progress of chemical reactions that synthesize or involve this compound. researchgate.net For instance, in the reduction of 2-methylcyclopentanone (B130040), GC-MS can be used to quantify the formation of both cis- and this compound isomers, allowing for the assessment of the reaction's stereoselectivity.

    Furthermore, GC-MS is the standard method for determining the purity of this compound samples. The gas chromatogram separates the target compound from any starting materials, byproducts, or other impurities. The mass spectrometer then provides a spectrum for each separated component, confirming the identity of the main peak as this compound and helping to identify any contaminants present. nih.gov

    Computational Chemistry Applications to Trans 2 Methylcyclopentanol Research

    Quantum Mechanical Studies

    Quantum mechanical (QM) methods are fundamental to understanding the electronic structure and energetics of molecules. For trans-2-Methylcyclopentanol (B1328918), these calculations are crucial for mapping its complex potential energy surface, which arises from the interplay between the cyclopentane (B165970) ring's pseudorotation and the orientation of the methyl and hydroxyl substituents.

    Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

    Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it ideal for studying molecules of the size of this compound. Functionals such as B3LYP and M06-2X, paired with basis sets like 6-311+G**, are commonly employed to explore the conformational landscape and electronic properties.

    Research has shown that the conformational preference of substituted cyclopentanes is a delicate balance of steric and electronic effects. For this compound, calculations reveal a preference for the methyl group to occupy a pseudo-equatorial position to minimize steric strain, while electronegative groups like the hydroxyl (OH) group tend to favor pseudo-axial orientations. rsc.orgconicet.gov.arresearchgate.net However, different DFT functionals can yield varying results. For instance, in one study, the B3LYP functional predicted a global minimum conformation with a pseudo-equatorial methyl group and an isoclinal OH group. rsc.org In contrast, the M06-2X functional, which often better accounts for dispersion forces, suggested a different global minimum with a pseudo-axial OH orientation. rsc.org This highlights the importance of functional selection in accurately predicting the electronic structure and, by extension, the reactivity, as the accessibility and orientation of the hydroxyl group are key to its chemical behavior.

    The tendency of the B3LYP functional to underestimate the stabilization of pseudo-axial electronegative substituents is a known phenomenon, whereas the M06-2X results often show a higher correlation with more computationally expensive methods. rsc.orgconicet.gov.arresearchgate.net These DFT calculations provide fundamental data on the relative energies of different conformers, which is essential for predicting the dominant species in a given environment and its likely reaction pathways.

    Ab Initio and Post-Hartree-Fock Methods (e.g., MP2) for High-Accuracy Calculations

    For even greater accuracy, particularly concerning energetics, researchers employ ab initio post-Hartree-Fock methods like Møller-Plesset perturbation theory of the second order (MP2). These methods provide a more rigorous treatment of electron correlation compared to many DFT functionals.

    Comparing the relative energies calculated by different methods reveals the nuances of each approach. For example, the energy difference between two conformers of this compound was calculated to be 0.64 kcal/mol by B3LYP, while M06-2X and MP2 predicted larger differences of 1.12 kcal/mol and 1.33 kcal/mol, respectively. rsc.org The pronounced stabilization of the pseudo-axial OH group predicted by MP2 is significant, as it strongly influences the molecule's reactivity, particularly in reactions involving the hydroxyl group. rsc.orgconicet.gov.arresearchgate.net

    Relative Energies of this compound Conformers (kcal/mol)
    MethodConformer 1 (pseudo-equatorial OH)Conformer 2 (pseudo-axial OH)Energy Difference (ΔE)
    B3LYP/6-311+G 0.640.000.64
    M06-2X/6-311+G1.120.001.12
    MP2/6-311+G**1.330.001.33

    Transition State Localization and Reaction Path Energetics

    Understanding chemical reactions requires the identification of transition states (TS) and the calculation of their energies, which determine the reaction's activation energy. For this compound, this is particularly relevant for its dehydration reaction, which can yield different alkene products depending on the reaction conditions and mechanism.

    The dehydration with reagents like phosphorus oxychloride (POCl3) in pyridine (B92270) is known to proceed via an anti-elimination mechanism, yielding 3-methylcyclopentene (B105217). vaia.comarxiv.org Computational studies can rationalize this outcome. By calculating the activation energies for both syn and anti-elimination pathways, it can be demonstrated that the transition state for the anti-elimination is significantly lower in energy. vaia.comarxiv.org This is because achieving the required syn-coplanar geometry for the alternative pathway would introduce excessive ring strain.

    QM calculations using methods like DFT and MP2 are also used to locate the transition states connecting the various conformers of this compound. rsc.org The energy barriers between these conformers determine the flexibility of the ring and the rate at which it can interconvert between different shapes. For instance, the transition geometries between the stable conformers have been located and their relative energies calculated, showing barriers that are typically low, indicating a flexible and dynamic ring system. rsc.org

    Molecular Dynamics Simulations for Conformational Dynamics

    While quantum mechanics is excellent for calculating the energies of static structures, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. mdpi.comvolkamerlab.org MD simulations model the movement of atoms over time by integrating Newton's laws of motion, providing a view of the molecule's conformational dynamics, such as ring puckering and substituent rotations.

    For this compound, an MD simulation would typically use a force field (a set of parameters describing the potential energy of the system) to calculate the forces between atoms. By simulating the molecule over a period, often nanoseconds, in a simulated solvent box, one can observe the transitions between the different envelope and twist conformations predicted by QM calculations. These simulations can reveal the preferred pseudorotational pathways of the cyclopentane ring and the characteristic timescales of these motions. Although specific MD studies focusing solely on this compound are not prominent in the literature, the methodology is well-established for similar cyclic alcohols. frontiersin.org Such simulations would provide a dynamic picture that complements the static energy landscape derived from QM, showing how the molecule explores its conformational space in solution.

    Prediction of Spectroscopic Parameters and Comparison with Experimental Data

    A key application of computational chemistry is the prediction of spectroscopic data, which can be used to confirm the structure of synthesized compounds or to interpret complex experimental spectra.

    For this compound, DFT calculations can predict its Nuclear Magnetic Resonance (NMR) and vibrational (Infrared and Raman) spectra. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within a DFT framework to calculate NMR chemical shifts (¹H and ¹³C) and spin-spin coupling constants. nih.govmdpi.com These calculated values, when compared to experimental spectra recorded in solvents like CDCl₃, can help in the definitive assignment of peaks to specific atoms in the molecule and confirm its stereochemistry.

    Similarly, the calculation of vibrational frequencies via DFT can aid in the interpretation of IR spectra. arxiv.org Harmonic frequency calculations often systematically overestimate experimental frequencies, so scaling factors are typically applied to improve the agreement. arxiv.org By comparing the scaled theoretical spectrum with the experimental one, each absorption band can be assigned to a specific vibrational mode of the molecule, such as O-H stretching, C-H stretching, or the complex fingerprint region vibrations. This comparison is a powerful tool for structural verification.

    Experimental ¹³C NMR Chemical Shifts for this compound
    Carbon AtomChemical Shift (δ, ppm)
    C1 (CH-OH)~79-81
    C2 (CH-CH₃)~41-43
    C3 (CH₂)~33-35
    C4 (CH₂)~21-23
    C5 (CH₂)~30-32
    CH₃~16-18

    Analysis of Intermolecular Interactions and Solvent Effects on Reactivity

    Chemical reactions are rarely performed in the gas phase; they almost always occur in a solvent. The solvent can have a profound effect on reactivity by stabilizing or destabilizing reactants, products, and transition states through intermolecular interactions like hydrogen bonding and dipole-dipole interactions. rsc.orgnumberanalytics.com

    Computational chemistry can model these solvent effects using either implicit or explicit solvent models. rsc.org

    Implicit solvent models , such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent.

    Explicit solvent models involve including a number of individual solvent molecules in the calculation. This is more computationally intensive but allows for the detailed analysis of specific intermolecular interactions, such as the hydrogen bonds between the hydroxyl group of this compound and solvent molecules like pyridine.

    In the case of the dehydration of this compound in pyridine, explicit solvent models could be used to study how pyridine molecules act as a base to abstract a proton in the E2 elimination mechanism. vaia.comarxiv.org By modeling the transition state with interacting pyridine molecules, chemists can gain a more accurate picture of the activation energy and understand why certain solvents facilitate specific reaction pathways and selectivities. nih.gov These analyses are crucial for optimizing reaction conditions and understanding the underlying mechanistic details. rsc.org

    Applications of Trans 2 Methylcyclopentanol As a Chiral Building Block in Complex Organic Synthesis

    Role in the Synthesis of Pharmacologically Active Compounds

    The specific stereochemistry of trans-2-methylcyclopentanol (B1328918) makes it a valuable intermediate in the synthesis of various organic compounds, particularly in the production of pharmaceuticals. Its distinct spatial arrangement of the methyl and hydroxyl groups allows for highly selective reactions, which is crucial for creating complex molecules with desired biological activities.

    One of the most significant applications of cyclopentane (B165970) derivatives, and by extension chiral building blocks like this compound, is in the synthesis of prostaglandins (B1171923). nih.govyoutube.com Prostaglandins are a group of physiologically active lipid compounds that have diverse hormone-like effects in animals. nih.gov Synthetic prostaglandins are used to manage a variety of conditions, including the prevention of NSAID-induced gastric ulcers, treatment of pulmonary hypertension, and induction of childbirth. nih.gov The core structure of prostaglandins features a cyclopentane ring, making stereocontrolled synthesis from precursors like this compound a key strategy. youtube.com The synthesis of prostaglandins often involves the creation of multiple stereocenters, and starting with a chiral building block simplifies the synthetic route and improves the efficiency of obtaining the desired stereoisomer. libretexts.org

    Utilization in Agrochemical Research and Development

    The application of this compound extends into the field of agrochemical research, where it serves as an intermediate in the synthesis of novel pesticides and herbicides. The structural features of this compound can be modified to enhance the efficacy of agrochemicals while potentially reducing their environmental impact.

    Research has identified this compound as a volatile chemical emitted by certain plants, such as stinkweed (Thlaspi arvense). hawaii.gov This natural occurrence suggests a potential role in plant-insect or plant-plant interactions, making it and its derivatives interesting candidates for the development of new pest control agents or plant growth regulators. A study on air quality in Waimea, Kauai, detected this compound among 29 volatile chemicals emitted from stinkweed. hawaii.gov The development of synthetic agrochemicals often draws inspiration from natural products, and the unique structure of this compound provides a scaffold for creating new active ingredients.

    Employment as a Model Substrate for Novel Organic Transformations

    The well-defined stereochemistry of this compound makes it an excellent model substrate for studying and developing new organic reactions. vaia.com Its predictable reactivity allows chemists to test the stereoselectivity and stereospecificity of new synthetic methods.

    For instance, the dehydration of this compound has been studied to understand the stereochemistry of elimination reactions. vaia.com When treated with phosphorus oxychloride (POCl₃) in pyridine (B92270), this compound predominantly yields 3-methylcyclopentene (B105217) through an anti-elimination pathway. vaia.com This type of study is crucial for developing a deeper understanding of reaction mechanisms, which in turn enables the design of more efficient and selective synthetic routes for a wide range of target molecules. The transformation of this compound to cis-2-methylcyclopentyl acetate (B1210297) via an SN2 reaction, which proceeds with an inversion of configuration, further illustrates its utility in demonstrating fundamental reaction principles. vaia.com

    Precursor in the Total Synthesis of Natural Products and Bioactive Molecules

    The total synthesis of complex natural products is a significant area of organic chemistry that showcases the power of modern synthetic methods. This compound and related structures are valuable precursors in these endeavors. For example, the hydroboration-oxidation of 1-methylcyclopentene (B36725) provides a direct route to this compound, demonstrating a stereospecific transformation that is useful in multi-step syntheses. researchgate.net

    While direct total syntheses employing this compound as the starting material are not extensively documented in readily available literature, its structural motif is a key feature in many bioactive natural products. For instance, the iridoids, a class of monoterpenoids, often contain a cyclopentane ring with various substitutions. The principles of stereocontrol learned from reactions involving this compound are directly applicable to the synthesis of these more complex molecules. The synthesis of prostaglandins, as mentioned earlier, is a prime example of the application of cyclopentane-based precursors in the construction of bioactive molecules. nih.govyoutube.com

    Below is a table summarizing the applications of this compound discussed in this article.

    Application CategorySpecific UseKey Research Finding
    Pharmacologically Active Compounds Intermediate in prostaglandin (B15479496) synthesis. nih.govyoutube.comThe cyclopentane ring is the core structure of prostaglandins, and stereocontrolled synthesis is crucial for their biological activity. youtube.comlibretexts.org
    Agrochemical Research Intermediate for novel pesticides and herbicides. Identified as a volatile organic compound from stinkweed, suggesting potential for natural product-inspired agrochemicals. hawaii.gov
    Model Substrate Studying stereochemistry of elimination reactions. vaia.comDehydration with POCl₃ proceeds via an anti-elimination pathway to yield 3-methylcyclopentene. vaia.com
    Natural Product Synthesis Precursor for stereospecific transformations. researchgate.netHydroboration-oxidation of 1-methylcyclopentene yields this compound, demonstrating a key synthetic strategy. researchgate.net

    Q & A

    Q. What controls are essential when studying the environmental degradation pathways of this compound?

    • Methodological Answer : Include abiotic controls (e.g., sterile soil/water samples) to distinguish microbial vs. photolytic degradation. Use isotopically labeled 13^{13}C-trans-2-Methylcyclopentanol for LC-MS tracking of degradation intermediates. Monitor pH and redox potential to contextualize reaction mechanisms .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.